trans-Clovamide
Overview
Description
Trans-Clovamide is a naturally occurring caffeoyl conjugate identified in the antioxidant polyphenolic fraction of cocoa . It has antioxidant and antiradical properties and has shown neuroprotective effects . It is also a potent antioxidant and an excellent ROS and oxygen radical scavenger .
Synthesis Analysis
Trans-Clovamide was synthesized using methods described by Xie et al. (2013), starting with trans-caffeic acid and L-DOPA methyl ester . The product was dissolved in DMSO-d6 and analyzed .Molecular Structure Analysis
The molecular formula of trans-Clovamide is C18H17NO7 . Its molecular weight is 359.3 g/mol . The IUPAC name is (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .Chemical Reactions Analysis
In the context of inhibiting the SARS-CoV-2 Main Protease, the interactions between S (C145) and the centroid one of the catechol rings of the clovamide molecule were analyzed . The S (C145) was close to the centroid of the catechol ring, providing a strong S-π interaction that stabilized the protease-inhibitor complex .Physical And Chemical Properties Analysis
The physical and chemical properties of trans-Clovamide include its molecular formula C18H17NO7, molecular weight 359.3 g/mol, and IUPAC name (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .Scientific Research Applications
Antioxidant Properties
trans-Clovamide, a natural phenolic compound found in Theobroma Cacao L. beans, demonstrates potent antioxidant properties. Ye et al. (2020) quantified its content in cocoa beans and found a positive correlation between clovamide concentration and the overall antioxidant activities of the beans. This research highlights clovamide as a powerful oxygen radical scavenger, partially due to its molecular catechol moieties (Ye et al., 2020).
Antiplatelet and Antioxidant Effects
A study by Kołodziejczyk-Czepas et al. (2017) explored the antiplatelet and antioxidant capacities of clovamide-rich extracts from Trifolium species. The research indicates that clovamide and these extracts demonstrate moderate antiplatelet properties and protect against oxidative damage to blood plasma components, with no cytotoxicity observed towards blood platelets or peripheral blood mononuclear cells (Kołodziejczyk-Czepas et al., 2017).
Lipid Peroxidation Inhibition
Locatelli et al. (2013) investigated the capacity of clovamide to inhibit lipid peroxidation in liposomal systems. Their findings confirmed a significant protective effect of clovamide on liposomal model systems, highlighting its potential application in preventing oxidative damage (Locatelli et al., 2013).
Biological Synthesis
Bouchez et al. (2019) demonstrated the biological synthesis of clovamide and its analogues in Saccharomyces cerevisiae and Lactococcus lactis. This study opens up new possibilities for the production and delivery of clovamide as a therapeutic agent, utilizing environmentally friendly and economically viable methods (Bouchez et al., 2019).
Anti-inflammatory Activity
Zeng et al. (2011) investigated clovamide's anti-inflammatory potential in human monocytes. Their research revealed that clovamide inhibited superoxide anion production, cytokine release, and NF-κB activation in cells stimulated by phorbol 12-myristate 13-acetate, indicating its anti-inflammatory properties (Zeng et al., 2011).
Antiviral and Antiparasitic Activities
Research on Dichrostachys cinerea leaves extract, which contains clovamide, indicated significant antitrypanosomal and antiviral effects. Clovamide was identified as a major constituent and exhibited a noteworthy antiviral effect against H5N1 influenza A virus and a potent trypanocidal effect against Trypanosoma evansi (El-Sharawy et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UXONFWTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Clovamide | |
CAS RN |
53755-02-5 | |
Record name | trans-Clovamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-CLOVAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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